molecular formula C26H29BrN4OS B4346845 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B4346845
M. Wt: 525.5 g/mol
InChI Key: SRVZRMGEWDMZQZ-UHFFFAOYSA-N
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Description

N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is an intricate organic compound. It features an adamantyl group, a thiazole ring, a brominated dimethylpyrazole, and a benzamide moiety. This combination of functional groups contributes to the compound's unique chemical and physical properties.

Properties

IUPAC Name

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29BrN4OS/c1-15-23(27)16(2)31(30-15)13-17-4-3-5-21(9-17)24(32)29-25-28-22(14-33-25)26-10-18-6-19(11-26)8-20(7-18)12-26/h3-5,9,14,18-20H,6-8,10-13H2,1-2H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVZRMGEWDMZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step process:

  • Formation of the Thiazole Ring: : This step might involve the reaction of 1-adamantylthioamide with 2-bromoacetonitrile under basic conditions.

  • Bromination of Dimethylpyrazole: : Utilizing bromine or a brominating agent like N-bromosuccinimide in an organic solvent.

  • Coupling with Benzamide: : The coupling of the thiazole and dimethylpyrazole intermediates with benzamide through condensation reactions in the presence of a base like triethylamine.

Industrial Production Methods

On an industrial scale, the production method might involve:

  • Batch Synthesis: : Controlling reaction conditions to ensure high yield and purity.

  • Optimization of Catalysts: : Use of catalysts or co-catalysts to enhance reaction rates and selectivity.

  • Purification: : Advanced chromatography techniques to ensure product purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The adamantyl and benzamide groups could undergo oxidation under certain conditions.

  • Substitution Reactions: : The brominated pyrazole group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Substitution Reagents: : Nucleophiles like amines, thiols under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Oxidized derivatives of adamantane and benzamide.

  • Substitution: : Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

  • Building Block: : Used in the synthesis of more complex molecules.

  • Catalysis: : Potential catalyst or ligand in organic synthesis.

Biology

  • Bioactive Molecules: : As part of the synthesis of bioactive molecules.

Medicine

  • Drug Development: : Potential lead compound in medicinal chemistry for targeting specific biological pathways.

Industry

  • Materials Science: : May be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide exerts its effects:

  • Molecular Targets: : It could interact with enzymes or receptors, altering their activity.

  • Pathways: : Might influence signal transduction pathways or metabolic processes through its interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzamide

  • N-[1-Adamantyl]-1,3-thiazole

Highlighting Uniqueness

  • Structural Complexity: : The inclusion of the brominated dimethylpyrazole group adds distinct chemical properties and potential reactivity that distinguish it from simpler analogs.

  • Functional Group Synergy: : The combination of adamantyl, thiazole, benzamide, and pyrazole groups results in unique biological and chemical activity profiles.

This compound’s unique structure and multifaceted reactivity make it a valuable subject for scientific research across multiple disciplines. Whether for the development of new materials or potential therapeutic agents, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide stands out as a versatile and intriguing compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide

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